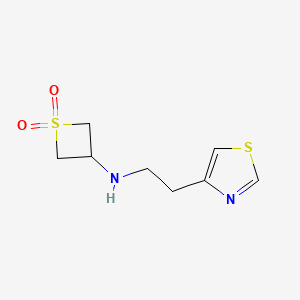
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thiazole ring and a thietane ring with a sulfone group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole nucleus.
Attachment of the Ethylamine Group: The thiazole ring is then reacted with 2-bromoethylamine to introduce the ethylamine group at the 2-position of the thiazole ring.
Formation of the Thietane Ring: The final step involves the cyclization of the intermediate with a suitable sulfone precursor to form the thietane ring with a sulfone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The sulfone group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain the thiazole ring and exhibit similar biological activities.
Thietane Derivatives: Compounds with the thietane ring are less common but can exhibit unique chemical properties due to the strained ring system.
Uniqueness
3-((2-(Thiazol-4-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the combination of the thiazole and thietane rings with a sulfone group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H12N2O2S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
1,1-dioxo-N-[2-(1,3-thiazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12)4-8(5-14)9-2-1-7-3-13-6-10-7/h3,6,8-9H,1-2,4-5H2 |
InChI Key |
VJOZSSAUOFJGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NCCC2=CSC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


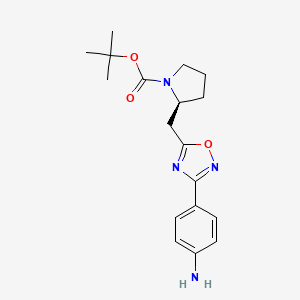
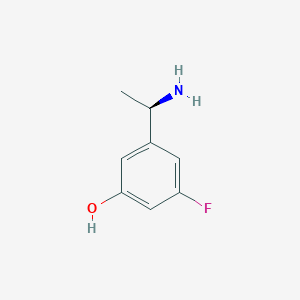
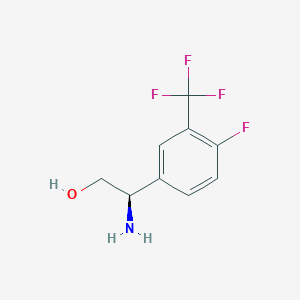


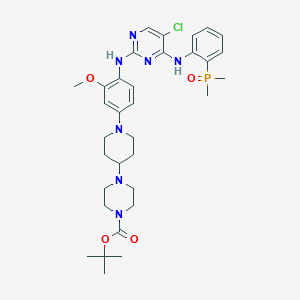


![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)

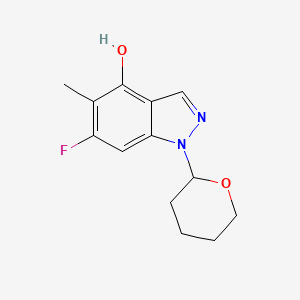
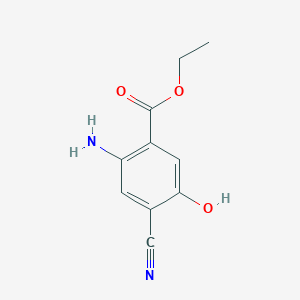
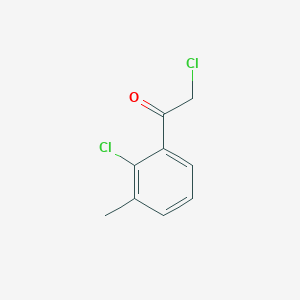
![(2R,3R,4S,5R)-2-[12-(1-benzofuran-2-yl)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12955011.png)
